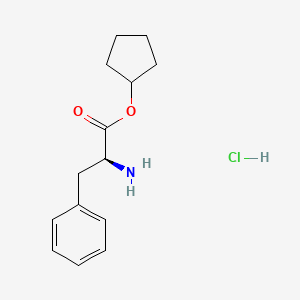

cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride

描述

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclopentyl group, an amino group, and a phenylpropanoate moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride typically involves the following steps:

Formation of the Cyclopentyl Group: The cyclopentyl group can be introduced through cyclization reactions involving appropriate precursors.

Amino Group Introduction: The amino group is introduced via amination reactions, often using reagents such as ammonia or amines.

Phenylpropanoate Formation: The phenylpropanoate moiety is formed through esterification reactions involving phenylpropanoic acid and alcohols.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反应分析

Types of Reactions

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino and phenyl groups can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学研究应用

Medicinal Chemistry Applications

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride serves as a valuable building block in drug development. Its structural features make it suitable for synthesizing various pharmaceutical agents, particularly those targeting neurotransmitter receptors involved in mood regulation and cognitive functions.

Pharmacological Insights

Recent studies indicate that this compound may interact with various receptors, including G-protein-coupled receptors (GPCRs). Research has shown that compounds with similar structures can influence signaling pathways related to neurotransmitter activity.

Interaction Studies

Preliminary data suggest that this compound has binding affinities that could modulate neurotransmitter systems:

- Neurotransmitter Receptors : Its potential to bind to serotonin and dopamine receptors may position it as a candidate for treating mood disorders.

- Mechanisms of Action : Further research is needed to elucidate specific interactions and confirm its efficacy in vivo.

Case Study: GPR88 Agonists

A study investigated the effects of GPR88 agonists derived from similar scaffolds, revealing that compounds like RTI-13951-33 significantly reduced alcohol self-administration in animal models. This suggests that this compound could have analogous therapeutic applications in addiction treatment, warranting further investigation into its agonistic properties on GPR88 receptors .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications at specific sites on the compound can enhance potency while maintaining desirable pharmacokinetic profiles. For instance, variations in alkoxy substitutions have been linked to improved receptor activity .

作用机制

The mechanism of action of cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

相似化合物的比较

Similar Compounds

Cyclopentyl (2S)-2-amino-3-phenylpropanoate: Lacks the hydrochloride component.

Cyclopentyl (2S)-2-amino-3-phenylpropanoic acid: Contains a carboxylic acid group instead of an ester.

Cyclopentyl (2S)-2-amino-3-phenylpropanol: Contains an alcohol group instead of an ester.

Uniqueness

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

生物活性

Cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride is an amino acid derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and related research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula and molecular weight:

| Property | Value |

|---|---|

| Molecular Formula | C14H19ClN2O2 |

| Molecular Weight | 269.77 g/mol |

The compound features a cyclopentyl group attached to a chiral center at the second carbon, along with an amino group and a phenyl group at the third carbon, which contribute to its biological activity and reactivity in various chemical processes .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Preliminary studies suggest that the compound may modulate neurotransmitter signaling pathways, potentially influencing mood regulation and cognitive functions .

Interaction Studies

Research indicates that compounds with similar structures can exhibit significant binding affinities to neurotransmitter receptors. For instance, this compound may interact with:

- Serotonin Receptors : Potential implications for mood disorders.

- Dopamine Receptors : Possible effects on reward pathways and addiction.

Further investigation is necessary to elucidate the specific interactions and pathways involved .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. These studies typically assess its impact on cellular functions such as proliferation, apoptosis, and receptor binding.

| Study Type | Findings |

|---|---|

| Platelet Aggregation | Inhibitory effects observed in rat models . |

| Neurotransmitter Binding | Affinity for serotonin and dopamine receptors suggested . |

Case Studies

- Antiplatelet Activity : A study evaluated the compound's effect on ADP-induced platelet aggregation in rats, demonstrating a significant reduction in aggregation at certain concentrations, indicating potential therapeutic applications in cardiovascular diseases .

- Neuropharmacology : Research into structurally similar compounds suggests that this compound might enhance cognitive function through modulation of neurotransmitter systems .

Comparisons with Similar Compounds

This compound shares structural similarities with other amino acid derivatives. Below is a comparison highlighting their unique features:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| Ethyl 2-amino-3-phenylpropanoate hydrochloride | Ethyl group instead of cyclopentyl | Commonly used as an antidepressant |

| Isopropyl 2-amino-3-phenylpropanoate hydrochloride | Isopropyl group instead of cyclopentyl | Increased lipophilicity |

| Benzyl 2-amino-3-phenylpropanoate hydrochloride | Benzyl group instead of cyclopentyl | Enhanced receptor binding affinity |

The unique cyclopentane moiety of this compound may influence its pharmacokinetic properties compared to these similar compounds, offering advantages in targeted drug design and therapeutic efficacy .

常见问题

Basic Research Questions

Q. What synthetic strategies are recommended for preparing cyclopentyl (2S)-2-amino-3-phenylpropanoate hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves esterification of the parent amino acid (e.g., L-phenylalanine derivatives) with cyclopentanol under acidic conditions. Key steps include:

- Starting Materials : Use (2S)-2-amino-3-phenylpropanoic acid and cyclopentanol.

- Activation : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to facilitate ester bond formation.

- Hydrochloride Formation : React the product with HCl in anhydrous conditions to obtain the hydrochloride salt .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of cyclopentanol) and temperature (40–60°C) to improve yield and minimize racemization .

Q. How can the stereochemical purity and crystal structure of this compound be validated?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELX for structure refinement. For example, anisotropic thermal parameters and hydrogen atom placement can resolve stereochemistry .

- Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase of hexane/isopropanol to confirm enantiomeric purity (>98% ee) .

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for (2S)-configured analogs .

Advanced Research Questions

Q. What experimental challenges arise in ensuring the compound’s stability during storage, and how can degradation pathways be mitigated?

- Methodological Answer :

- Degradation Risks : Hydrolysis of the ester bond under humid conditions or racemization at elevated temperatures.

- Mitigation Strategies :

- Storage : Keep at ≤ -20°C in desiccated, amber vials to limit moisture and light exposure .

- Stability Studies : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., free amino acid) can be quantified to establish shelf-life .

- Lyophilization : For long-term stability, lyophilize the hydrochloride salt and store under inert gas .

Q. How can researchers reconcile contradictory data regarding the compound’s solubility and bioavailability in biological assays?

- Methodological Answer :

- Solubility Profiling : Test solubility in multiple solvents (e.g., DMSO, PBS, or cyclodextrin solutions) using nephelometry. For example, solubility in PBS (pH 7.4) may be <1 mg/mL, requiring co-solvents like PEG-400 .

- Bioavailability Enhancement : Formulate as a prodrug (e.g., tert-butyl ester derivatives) or use nanoencapsulation to improve membrane permeability .

- In Vitro Validation : Perform parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell models to assess intestinal absorption .

Q. What strategies are effective in resolving discrepancies in biological activity data across different assay systems?

- Methodological Answer :

- Assay Standardization : Use positive controls (e.g., known enzyme inhibitors) and validate protocols across labs. For example, if IC₅₀ values vary in kinase inhibition assays, confirm ATP concentrations and incubation times .

- Metabolite Screening : Identify active metabolites via LC-MS. For instance, ester hydrolysis in cell culture media may yield the free amino acid, altering observed activity .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and cell-based luciferase reporters for functional activity .

属性

IUPAC Name |

cyclopentyl (2S)-2-amino-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c15-13(10-11-6-2-1-3-7-11)14(16)17-12-8-4-5-9-12;/h1-3,6-7,12-13H,4-5,8-10,15H2;1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSZAZFVAIBABP-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)C(CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)OC(=O)[C@H](CC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。